8-Methoxy-4-propoxy-5H-pyrimido[5,4-b]indole
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Overview
Description
8-Methoxy-4-propoxy-5H-pyrimido[5,4-b]indole is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
The synthesis of 8-Methoxy-4-propoxy-5H-pyrimido[5,4-b]indole involves several steps, starting with the preparation of the core indole structure. One common method involves the reaction of methyl 3-amino-1H-indole-2-carboxylates with appropriate reagents to form the pyrimido[5,4-b]indole core . The methoxy and propoxy groups are then introduced through subsequent reactions under controlled conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
8-Methoxy-4-propoxy-5H-pyrimido[5,4-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and propoxy groups, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
8-Methoxy-4-propoxy-5H-pyrimido[5,4-b]indole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 8-Methoxy-4-propoxy-5H-pyrimido[5,4-b]indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
8-Methoxy-4-propoxy-5H-pyrimido[5,4-b]indole can be compared with similar compounds such as:
4-Chloro-8-methoxy-5H-pyrimido[5,4-b]indole: This compound has a chlorine atom instead of a propoxy group, which can lead to different chemical and biological properties.
4-Chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole:
Properties
CAS No. |
846027-49-4 |
---|---|
Molecular Formula |
C14H15N3O2 |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
8-methoxy-4-propoxy-5H-pyrimido[5,4-b]indole |
InChI |
InChI=1S/C14H15N3O2/c1-3-6-19-14-13-12(15-8-16-14)10-7-9(18-2)4-5-11(10)17-13/h4-5,7-8,17H,3,6H2,1-2H3 |
InChI Key |
SBRVOMAWCRLPGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC=NC2=C1NC3=C2C=C(C=C3)OC |
solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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